molecular formula C13H25NO B5051043 N-cycloheptyl-2-ethylbutanamide

N-cycloheptyl-2-ethylbutanamide

Cat. No.: B5051043
M. Wt: 211.34 g/mol
InChI Key: UYXQKGLPVDYRGS-UHFFFAOYSA-N
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Description

Amides are a type of functional group in chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). In the case of N-cycloheptyl-2-ethylbutanamide, the amide is substituted with a cycloheptyl group and an ethyl group .


Molecular Structure Analysis

The molecular structure of amides involves a planar arrangement around the carbonyl carbon and the nitrogen. The C-N bond has a partial double bond character due to resonance .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia in the presence of water .


Physical and Chemical Properties Analysis

The physical and chemical properties of amides depend on their structure. They usually have high boiling points due to strong dipole-dipole interactions and hydrogen bonding. They are polar and can participate in hydrogen bonding, making them soluble in polar solvents .

Mechanism of Action

The mechanism of action of amides would depend on their application. For instance, some amides are used in medications, where their mechanism of action involves interaction with biological targets .

Safety and Hazards

The safety and hazards of a specific amide would depend on its structure. Some amides are safe while others can be hazardous. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed information .

Future Directions

The future directions in the study of amides could involve the synthesis of new amides with potential applications in various fields such as medicine, agriculture, and materials science. The development of more efficient and environmentally friendly synthetic methods is also a key area of research .

Properties

IUPAC Name

N-cycloheptyl-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-3-11(4-2)13(15)14-12-9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXQKGLPVDYRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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